5-Aminomethyl-2-isobutyl-benzothiazole
Description
Properties
Molecular Formula |
C12H16N2S |
|---|---|
Molecular Weight |
220.34 g/mol |
IUPAC Name |
[2-(2-methylpropyl)-1,3-benzothiazol-5-yl]methanamine |
InChI |
InChI=1S/C12H16N2S/c1-8(2)5-12-14-10-6-9(7-13)3-4-11(10)15-12/h3-4,6,8H,5,7,13H2,1-2H3 |
InChI Key |
XZEWRQSSRGYORN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(S1)C=CC(=C2)CN |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
5-Aminomethyl-2-isobutyl-benzothiazole is notable for its potential therapeutic effects, particularly in the treatment of infectious diseases and neurological disorders.
Antitubercular Activity
Research has indicated that benzothiazole derivatives exhibit significant activity against Mycobacterium tuberculosis. A study highlighted the effectiveness of 2-aminobenzothiazole compounds, including derivatives like this compound, in inhibiting the growth of mycobacteria. The compounds demonstrated low cytotoxicity while maintaining high selectivity against various microorganisms, suggesting their potential as antitubercular agents .
Table 1: Antitubercular Activity of Benzothiazole Derivatives
| Compound | Activity Against M. tuberculosis | Cytotoxicity | Selectivity |
|---|---|---|---|
| This compound | Moderate | Low | High |
| Other Benzothiazole Derivatives | Varies | Varies | Varies |
Neuroprotective Effects
Benzothiazole compounds have shown promise in neuroprotection, especially in conditions like Alzheimer’s disease. The compound's ability to modulate neurotransmitter release and protect neuronal cells from damage has been documented, indicating its potential role in neurodegenerative disease therapies .
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy against M. tuberculosis. A high-throughput screening identified several analogs with promising anti-mycobacterial activity, reinforcing the potential for developing new treatments for tuberculosis .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 5-Aminomethyl-2-isobutyl-benzothiazole with structurally related compounds, emphasizing molecular features and reported activities:
Key Observations:
Substituent Effects: The aminomethyl group in this compound may enhance solubility and hydrogen-bonding capacity compared to simpler analogs like 2-aminobenzothiazole.
Bioactivity Trends: Benzisoxazole derivatives exhibit broad bioactivity (e.g., anti-inflammatory, neuroleptic) due to their heterocyclic reactivity and aromatic stability . Thiazole derivatives, such as 2-amino-5-methylthiazole, are often intermediates in drug synthesis (e.g., Meloxicam), suggesting that this compound could have similar pharmaceutical relevance .
Safety and Reactivity: 2-Aminobenzothiazole requires stringent safety protocols for handling (e.g., respiratory protection, waste management), indicating that benzothiazoles with amino groups may pose similar hazards .
Pharmacological Potential
- Thiazole Derivatives: The presence of 2-amino-5-methylthiazole in Meloxicam synthesis underscores the role of thiazoles in nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound could be explored for anti-inflammatory or analgesic properties .
Preparation Methods
Reaction Mechanism and Optimization
In glacial acetic acid, 2-aminothiophenol reacts with isobutyl aldehyde at reflux (110–120°C) for 4–6 hours, yielding the intermediate thioamide. Subsequent intramolecular cyclization is facilitated by the acidic medium, which protonates the imine nitrogen, enhancing electrophilicity at the carbon adjacent to the thiol group. The final product is isolated by alkaline workup, achieving yields of 65–78%.
Key variables affecting yield :
-
Solvent : Polar aprotic solvents like sulfolane improve reaction homogeneity and cyclization efficiency.
-
Catalyst : p-Toluenesulfonic acid (p-TSA) accelerates the dehydration step, reducing reaction time to 2–3 hours.
Transition-Metal-Catalyzed Intramolecular Oxidative Coupling
Transition-metal catalysts, particularly RuCl₃ and Pd(OAc)₂, enable efficient synthesis of 2-aminobenzothiazoles via intramolecular C–S bond formation.
Ruthenium-Catalyzed Cyclization
A suspension of N-arylthiourea derivatives in dichloroethane undergoes RuCl₃-catalyzed (5 mol%) oxidative coupling at 80°C under air. Electron-rich substrates exhibit higher reactivity, with yields reaching 91% for para-substituted analogs. For this compound, pre-functionalization of the thiourea with an isobutyl group is required prior to cyclization.
Palladium-Mediated Cross-Coupling
Pd(OAc)₂ (2 mol%) with t-BuOK in toluene facilitates the formation of arylthioureas from o-iodoanilines and isothiocyanates. Subsequent cyclization at 100°C produces 2-aminobenzothiazoles in 75–85% yield. This method offers superior functional group tolerance, accommodating nitro and methoxy substituents.
Nucleophilic Aromatic Substitution with Thiourea
Adapted from the Hugershoff synthesis, this method employs o-chloronitrobenzene derivatives and thiourea in sulfolane at elevated temperatures.
Procedure and Scalability
A mixture of o-chloro-5-nitrobenzaldehyde (1 eq) and thiourea (1.2 eq) in sulfolane is heated to 120°C for 90 minutes. The nitro group is reduced in situ by excess thiourea, yielding 5-amino-2-mercaptobenzaldehyde, which undergoes cyclization with the isobutyl side chain. Isolation via aqueous workup provides the target compound in 70–82% yield.
Advantages :
Microwave-Assisted Synthesis of Functionalized Intermediates
Microwave (MW) irradiation significantly accelerates the synthesis of benzothiazole precursors. For example, 2-amino-6-nitrobenzothiazole reacts with 3,5-diiodosalicylic aldehyde under MW conditions (150°C, 10 minutes) to form Schiff base intermediates in 76–80% yield, compared to 38% yield after 2 hours under conventional heating. Subsequent hydrogenation of the nitro group and alkylation with isobutyl bromide furnishes this compound.
Green Chemistry Approaches Using Ammonium Thiocyanate
Ammonium thiocyanate (NH₄SCN) serves as a sulfur source in eco-friendly syntheses. 5-Nitro-2-aminobenzothiazole is treated with NH₄SCN in aqueous ethanol at 70°C, followed by reduction of the nitro group with SnCl₂/HCl. The resultant 5-aminobenzothiazole is alkylated with isobutyl iodide in DMF, achieving an overall yield of 68%.
Comparative Analysis of Preparation Methods
| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Classical Condensation | Acetic acid | 110–120 | 4–6 | 65–78 |
| RuCl₃ Cyclization | RuCl₃/DCE | 80 | 2 | 85–91 |
| Pd(OAc)₂ Cross-Coupling | Pd(OAc)₂/toluene | 100 | 3 | 75–85 |
| Nucleophilic Substitution | Sulfolane | 120 | 1.5 | 70–82 |
| MW-Assisted Synthesis | MW irradiation | 150 | 0.17 | 76–80 |
| NH₄SCN Alkylation | NH₄SCN/ethanol | 70 | 4 | 68 |
Q & A
Basic: What safety protocols are essential for handling 5-Aminomethyl-2-isobutyl-benzothiazole in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. For aerosol generation, employ a NIOSH-certified respirator .
- Ventilation: Use local exhaust ventilation during synthesis or handling to minimize inhalation risks .
- Spill Management: Collect solid residues using non-sparking tools, place in sealed containers, and dispose of via hazardous waste protocols. Avoid flushing into drains .
- Storage: Store in a cool, dry place (<25°C) away from strong oxidizers. Ensure containers are sealed and labeled with hazard warnings .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the aminomethyl and isobutyl substituents. Compare chemical shifts with analogous benzothiazoles (e.g., 2-aminobenzothiazole derivatives) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column with UV detection (λ = 254 nm). Validate with reference standards .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or GC-MS can verify molecular weight (e.g., expected [M+H] for CHNS) .
Advanced: How can researchers optimize the synthetic yield of this compound?
Answer:
- Factorial Design of Experiments (DoE): Systematically vary parameters like reaction temperature (80–120°C), catalyst loading (e.g., Pd/C), and solvent polarity (e.g., DMF vs. ethanol) to identify optimal conditions .
- Kinetic Monitoring: Use in-situ FTIR or HPLC to track intermediate formation (e.g., benzothiazole ring closure) and minimize side reactions .
- Post-Synthesis Purification: Implement column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Advanced: What methodological frameworks are used to investigate the biological activity mechanisms of this compound?
Answer:
- In Silico Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., fungal CYP51 for antifungal activity). Validate with binding free energy calculations .
- In Vitro Assays: Conduct broth microdilution (CLSI M38/M27 guidelines) to determine minimum inhibitory concentrations (MICs) against fungal/bacterial strains .
- Metabolic Stability Studies: Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor via LC-MS/MS .
Advanced: How should researchers resolve contradictions in spectroscopic or bioactivity data for this compound?
Answer:
- Data Triangulation: Cross-validate NMR/IR results with X-ray crystallography (if single crystals are obtainable) .
- Replicate Experiments: Conduct triplicate runs under controlled conditions to isolate variability (e.g., temperature fluctuations) .
- Control Groups: Include known benzothiazole analogs (e.g., 2-aminobenzothiazole) as benchmarks in bioassays to contextualize activity discrepancies .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., new peaks indicating hydrolysis) .
- pH Stability: Prepare buffered solutions (pH 3–9) and analyze degradation kinetics. Aminomethyl groups may protonate at low pH, altering reactivity .
- Light Sensitivity: Conduct photostability tests (ICH Q1B guidelines) using UV-Vis exposure. Use amber glassware for light-sensitive storage .
Advanced: How to design a robust experimental workflow for evaluating the compound’s pharmacokinetic properties?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
